AAE871 is a highly potent, ATP-competitive Type I inhibitor of the Fms-like tyrosine kinase 3 (FLT3), a critical target in acute myeloid leukemia (AML) research and drug discovery. With a molecular weight of 498.64 g/mol and excellent solubility in standard organic solvents like DMSO, it is widely utilized in preclinical screening and in vitro assay development. Unlike Type II inhibitors that require the inactive "DFG-out" kinase conformation, AAE871 binds the active "DFG-in" state, making it highly effective against both internal tandem duplication (ITD) and activation loop (e.g., D835Y) mutations. Its primary procurement value lies in its superior biochemical potency compared to first-generation benchmarks like midostaurin (PKC412) and its utility as a definitive Type I control in resistance profiling and high-throughput screening workflows [1].
Substituting AAE871 with generic FLT3 inhibitors or Type II agents (such as quizartinib or sorafenib) fundamentally compromises assay integrity when evaluating activation loop mutations. Type II inhibitors suffer from a massive drop in potency against D835Y mutants because the mutation stabilizes the active kinase conformation, preventing drug binding. Furthermore, while midostaurin (PKC412) is a common Type I substitute, it exhibits lower intrinsic kinase affinity, requiring higher dosing concentrations that can introduce off-target toxicity and obscure specific FLT3-mediated phenotypic responses. For robust differentiation of resistance mechanisms, sensitive target engagement, and reproducible dual-mutation screening, procuring the exact AAE871 structure is essential [1].
In direct biochemical kinase assays, AAE871 demonstrates a significantly higher affinity for the FLT3 tyrosine kinase domain compared to the standard Type I clinical benchmark, PKC412 (midostaurin). AAE871 achieves an IC50 of 34 nM, whereas PKC412 requires 79 nM to achieve the same level of inhibition under identical assay conditions [1]. This >2-fold enhancement in intrinsic potency allows researchers to utilize lower compound concentrations, thereby minimizing off-target kinase cross-reactivity and improving reproducibility in complex cellular models.
| Evidence Dimension | FLT3 Tyrosine Kinase IC50 |
| Target Compound Data | 34 nM |
| Comparator Or Baseline | PKC412 (Midostaurin) at 79 nM |
| Quantified Difference | 2.3-fold higher biochemical potency for AAE871 |
| Conditions | In vitro biochemical FLT3 kinase activity assay |
Procurement of AAE871 enables more precise, low-concentration target engagement, reducing off-target noise in multiplexed kinase profiling workflows.
A critical differentiator for AAE871 is its ability to potently suppress cellular proliferation in models harboring the FLT3-D835Y mutation, which forces the kinase into the active conformation. While Type II inhibitors typically lose activity against this mutation, AAE871 maintains an IC50 of < 10 nM in D835Y-expressing Ba/F3 cellular proliferation assays [1]. This robust activity is equivalent to its potency against FLT3-ITD mutations, confirming its strict Type I binding profile and making it an indispensable tool for screening dual-mutated leukemic cells.
| Evidence Dimension | Cellular Proliferation IC50 (D835Y-Ba/F3) |
| Target Compound Data | < 10 nM |
| Comparator Or Baseline | Type II FLT3 inhibitors (typically > 100 nM loss of potency) |
| Quantified Difference | Maintenance of sub-10 nM potency where Type II agents fail |
| Conditions | Ba/F3 cell proliferation assay expressing FLT3-D835Y |
Buyers must select AAE871 over Type II inhibitors when establishing or validating assays targeting the clinically challenging D835Y activation loop mutation.
AAE871 is highly specialized for modeling acquired resistance in FLT3-driven leukemias. Prolonged culture of FLT3-ITD Ba/F3 cells in the presence of AAE871 generates a distinct drug-resistant phenotype that exhibits complete cross-resistance with PKC412, confirming a shared Type I resistance mechanism [1]. Conversely, these AAE871-resistant cell lines remain sensitive to second-generation Type II inhibitors, which utilize a different binding modality. This predictable cross-resistance profile establishes AAE871 as a superior positive control for determining whether newly developed inhibitors bind to the DFG-in or DFG-out conformation.
| Evidence Dimension | Resistance Phenotype Generation |
| Target Compound Data | Induces Type I specific cross-resistance (shared with PKC412) |
| Comparator Or Baseline | Type II inhibitors (retain efficacy in AAE871-resistant lines) |
| Quantified Difference | Complete mechanistic separation of Type I vs Type II resistance pathways |
| Conditions | Continuous cell culture resistance modeling (up to 0.1 µM AAE871) |
Procuring AAE871 provides assay developers with a validated, highly specific tool compound for distinguishing the binding mechanisms of novel FLT3 drug candidates.
AAE871 is the ideal benchmark compound for medicinal chemistry teams optimizing novel FLT3 inhibitors. Its high biochemical potency (34 nM) and strict Type I binding profile make it a superior positive control compared to midostaurin for evaluating the DFG-in binding affinity of new pipeline candidates [1].
Because AAE871 reliably inhibits both FLT3-ITD and the activation loop D835Y mutation at sub-10 nM concentrations, it is highly recommended for procurement by laboratories establishing high-throughput screening (HTS) panels for dual-mutated AML models, where Type II inhibitors would yield false negatives [1].
AAE871 is specifically suited for generating stable, drug-resistant Ba/F3 cell lines to study kinase domain mutations. Its well-documented cross-resistance with PKC412 allows researchers to definitively map whether experimental compounds can overcome Type I-specific resistance mechanisms [1].